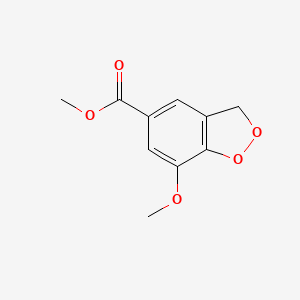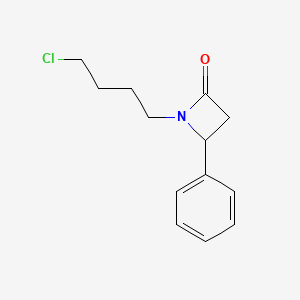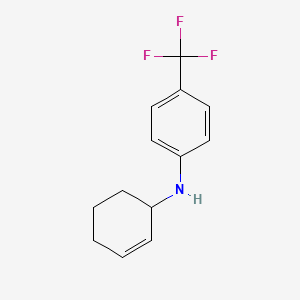![molecular formula C11H17ClN2O B14128210 N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide CAS No. 89226-35-7](/img/structure/B14128210.png)
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C11H17ClN2O. It is known for its unique structure, which includes a cyclohexyl ring, a chloro group, and a cyano group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with 2-chloro-2-cyanoethyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound valuable in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide
- 2-Chloro-N-(2-cyanoethyl)acetamide
- N-(2-Cyanoethyl)cyclohexylacetamide
Uniqueness
This compound stands out due to its combination of a cyclohexyl ring, chloro group, and cyano group.
Eigenschaften
CAS-Nummer |
89226-35-7 |
|---|---|
Molekularformel |
C11H17ClN2O |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
N-[2-(2-chloro-2-cyanoethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C11H17ClN2O/c1-8(15)14-11-5-3-2-4-9(11)6-10(12)7-13/h9-11H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
LAXLJQYGHNDNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCCCC1CC(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)





![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
